BenchChemオンラインストアへようこそ!

4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Lipophilicity Drug-likeness Lead optimization

4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1956330-89-4) is a C10H10ClF3N2 heterocyclic building block belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a partially saturated bicyclic core with a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl substituent at position 7.

Molecular Formula C10H10ClF3N2
Molecular Weight 250.65 g/mol
Cat. No. B11865792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC10H10ClF3N2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC(C2)C(F)(F)F)C(=N1)Cl
InChIInChI=1S/C10H10ClF3N2/c1-5-15-8-4-6(10(12,13)14)2-3-7(8)9(11)16-5/h6H,2-4H2,1H3
InChIKeyQPAMKYMUKZPSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline: Core Physicochemical and Structural Profile for Procurement


4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1956330-89-4) is a C10H10ClF3N2 heterocyclic building block belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a partially saturated bicyclic core with a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl substituent at position 7 . With a molecular weight of 250.65 g/mol, this compound is supplied at 97–98% purity and serves as a versatile intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families .

Why 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by a Generic Tetrahydroquinazoline


Substituting this compound with the non-fluorinated analog 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) or the regioisomeric 6-CF3 variant (CAS 1956325-86-2) introduces quantifiable liabilities in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly alter target engagement profiles and pharmacokinetic behavior. The trifluoromethyl group at position 7 is not cosmetic; it adds 68 Da of molecular weight and substantially increases logP relative to the des-CF3 analog, while the precise placement of the CF3 on the saturated ring differentiates this scaffold from its 6-CF3 isomer in terms of vectorial exit angle and potential for productive hydrophobic contacts within a binding pocket . Generic substitution therefore risks invalidating structure-activity relationships and compromising lead optimization campaigns.

Head-to-Head Physicochemical Evidence Guide: 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline vs. Its Closest Analogs


Lipophilicity (Consensus LogP) vs. Des-Trifluoromethyl Analog

The 7-CF3 substituent imparts a substantial increase in lipophilicity relative to the non-fluorinated 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline. The des-CF3 analog has a consensus Log Po/w of 2.55 . Introduction of the trifluoromethyl group typically elevates logP by 0.5–1.0 unit for small heterocycles, positioning the target compound in an optimized lipophilicity window for membrane permeability while avoiding excessive logP that would compromise solubility [1].

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) vs. Des-Trifluoromethyl Analog

The TPSA of the des-CF3 analog is 25.78 Ų . The addition of three fluorine atoms at position 7 introduces electronegative character but does not add hydrogen-bond donors or acceptors beyond the existing quinazoline core; thus the TPSA of the target compound remains within a narrow range of 25–28 Ų. This is markedly below the 140 Ų threshold for oral absorption and the 60–70 Ų upper limit typically associated with favorable CNS penetration [1].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Positional Isomer Differentiation: 7-CF3 vs. 6-CF3 Tetrahydroquinazoline

The 7-CF3 isomer (target compound, CAS 1956330-89-4) and the 6-CF3 isomer (CAS 1956325-86-2) share identical molecular formula (C10H10ClF3N2) and molecular weight (250.65 g/mol) . However, the CF3 group at position 7 projects from a different carbon on the saturated cyclohexene ring than at position 6, resulting in a distinct dihedral exit angle and steric footprint. In the context of the tetrahydroquinazoline KRAS inhibitor patent literature, regioisomeric substitution patterns on the saturated ring have been shown to differentially affect G12C inhibitory potency, with certain regioisomers exhibiting >10-fold differences in IC50 [1].

Regioisomerism Structure-activity relationship Binding pocket vector

Saturation State: 5,6,7,8-Tetrahydroquinazoline vs. Fully Aromatic Quinazoline

The target compound (5,6,7,8-tetrahydro) possesses a partially saturated B-ring, whereas 4-chloro-2-methyl-7-(trifluoromethyl)quinazoline (CAS 1595877-79-4) is fully aromatic . The saturated compound has a fraction Csp3 of approximately 0.6 (4 sp3 carbons out of 10), compared to 0.2 for the fully aromatic analog (2 sp3 carbons from the methyl group only). Higher fraction Csp3 correlates with improved aqueous solubility, reduced off-target promiscuity, and greater clinical success rates, as demonstrated by Lovering et al. (J. Med. Chem. 2009) [1].

Fraction Csp3 Molecular complexity Lead-likeness

Aqueous Solubility Estimation vs. Des-Trifluoromethyl Analog

The des-CF3 analog has an estimated aqueous solubility of 0.145 mg/mL (ESOL LogS = -3.1) . The introduction of the trifluoromethyl group at position 7 is expected to reduce aqueous solubility by approximately 0.5–1.0 log unit due to increased hydrophobicity, consistent with the well-characterized Hansch π constant for CF3 of approximately +0.88 [1]. The target compound is therefore predicted to exhibit solubility in the range of 0.015–0.05 mg/mL.

Solubility Formulation Bioavailability

Recommended Research and Industrial Applications for 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Programs targeting intracellular kinases where the lead series requires logP in the 3–4 range for cellular permeability will benefit from the 7-CF3 substitution, which elevates lipophilicity above the des-CF3 scaffold (consensus LogP 2.55) without exceeding the solubility cliff typically encountered above logP 4 . This compound serves as a key intermediate for SAR exploration around the saturated ring position.

KRAS G12C Inhibitor Scaffold Development

Patent literature (WO-2020236940-A1) describes tetrahydroquinazoline derivatives as KRAS G12C inhibitors, with regioisomeric substitution on the saturated ring modulating inhibitory potency [1]. The 7-CF3 variant provides a defined spatial vector for the trifluoromethyl pharmacophore, enabling systematic exploration of hydrophobic contacts within the switch-II pocket of KRAS G12C.

CNS-Penetrant Probe Synthesis

The predicted TPSA below 28 Ų combined with elevated logP positions this compound favorably for blood-brain barrier penetration, as TPSA values below 60–70 Ų are associated with CNS exposure [2]. Medicinal chemists designing CNS-active agents can employ this building block to introduce fluorine-mediated metabolic stability while preserving the low polar surface area required for CNS access.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 250.65 Da and a fraction Csp3 of approximately 0.6, this compound meets fragment-likeness criteria (MW < 300, ClogP < 3, and high saturation). Its three diversity points (Cl, Me, CF3) permit efficient fragment elaboration, and the 98% purity specification ensures reliable screening data without confounding impurities.

Quote Request

Request a Quote for 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.